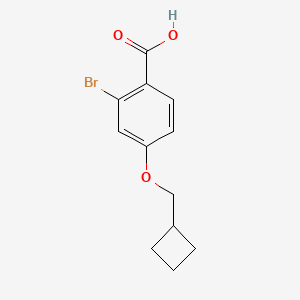
Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a nicotinate moiety linked to a phenoxy group, which is further substituted with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The hydroxymethylphenoxy group can be introduced through a nucleophilic substitution reaction using appropriate phenolic and hydroxymethyl reagents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and catalysts is crucial to minimize impurities. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular and neurodegenerative disorders.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities or receptor binding. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory effects.
Methyl 5-hydroxynicotinate: Another nicotinic acid derivative with similar structural features.
Uniqueness
Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate is unique due to the presence of the hydroxymethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinic acid derivatives and may contribute to its specific applications and effects.
属性
IUPAC Name |
methyl 5-[4-(hydroxymethyl)phenoxy]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-14(17)11-6-13(8-15-7-11)19-12-4-2-10(9-16)3-5-12/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZXUQZALSBSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Bromo-3-(propan-2-yloxy)phenyl]methanol](/img/structure/B8170696.png)











